

# Best practices for handling and storing AZD0780 in the lab

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## Compound of Interest

Compound Name: AZD0780  
Cat. No.: B15616349

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## Application Notes and Protocols for AZD0780

For Researchers, Scientists, and Drug Development Professionals

These application notes provide best practices for the handling, storage, and use of **AZD0780** in a laboratory setting. Adherence to these guidelines will help ensure the integrity of the compound and the reproducibility of experimental results.

## Introduction

**AZD0780** is an orally active, small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1][2][3][4] It binds to the C-terminal domain of PCSK9, inhibiting the lysosomal trafficking of PCSK9-LDL receptor (LDLR) complexes and thereby preventing PCSK9-induced degradation of the LDLR.[1][3] This mechanism of action leads to a significant reduction in low-density lipoprotein cholesterol (LDL-C) levels.[5][6][7] **AZD0780** is currently under investigation for the treatment of hypercholesterolemia.[1][2][8][9]

## Physical and Chemical Properties

Property	Value	Reference
Molecular Formula	C <sub>20</sub> H <sub>20</sub> F <sub>2</sub> N <sub>6</sub> O <sub>2</sub>	[1]
Molecular Weight	414.41 g/mol	[1]
Appearance	Off-white to light yellow solid	[1]
CAS Number	2455427-91-3	[1]

## Storage and Stability

Proper storage of **AZD0780** is crucial to maintain its stability and activity.

### 3.1. Solid Form

Condition	Recommended Temperature	Duration
Powder	-20°C	3 years

### 3.2. In Solvent

Solvent	Recommended Temperature	Duration
DMSO	-80°C	6 months to 1 year
DMSO	-20°C	1 month

Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[1] Use freshly opened, anhydrous DMSO for preparing solutions, as hygroscopic DMSO can significantly impact solubility.[1][5]

## Handling and Safety

According to the available Material Safety Data Sheet (MSDS), **AZD0780** is not classified as a hazardous substance or mixture.[10] However, standard laboratory safety practices should

always be followed.

#### 4.1. Personal Protective Equipment (PPE)

- Wear a lab coat, safety glasses, and appropriate gloves (e.g., nitrile) when handling the compound.

#### 4.2. First Aid Measures[\[10\]](#)

- Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
- Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.
- Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention.
- Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

## Solution Preparation

#### 5.1. Solubility Data

Solvent	Solubility	Notes
DMSO	$\geq 83 \text{ mg/mL}$ ( $\geq 200.28 \text{ mM}$ )	Use of newly opened DMSO is recommended. <a href="#">[1]</a> <a href="#">[5]</a> Sonication may be required to fully dissolve the compound. <a href="#">[1]</a> <a href="#">[11]</a>
Ethanol	7 mg/mL	
Water	Insoluble	

#### 5.2. Protocol for Preparing a 10 mM DMSO Stock Solution

Materials:

- **AZD0780** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated pipettes
- Vortex mixer
- Sonicator (optional)

#### Procedure:

- Equilibrate the **AZD0780** vial to room temperature before opening to prevent moisture condensation.
- Weigh the desired amount of **AZD0780** powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.14 mg of **AZD0780**.
- Add the appropriate volume of anhydrous DMSO to the **AZD0780** powder. For a 10 mM solution, add 1 mL of DMSO for every 4.14 mg of compound.
- Vortex the solution thoroughly until the solid is completely dissolved. If necessary, use a sonicator to aid dissolution.<sup>[1][11]</sup>
- Visually inspect the solution to ensure it is clear and free of particulates.
- Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
- Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).<sup>[1]</sup>

#### 5.3. Protocols for In Vivo Formulations

The following are example protocols for preparing **AZD0780** for in vivo studies. The final formulation may need to be optimized based on the specific experimental requirements.

## Protocol 1: PEG300/Tween-80/Saline Formulation[1]

- Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
- Solubility:  $\geq 2.5$  mg/mL
- Procedure:
  - Prepare a stock solution of **AZD0780** in DMSO (e.g., 25 mg/mL).
  - In a sterile tube, add the required volume of the DMSO stock solution.
  - Add PEG300 and mix thoroughly.
  - Add Tween-80 and mix until the solution is homogeneous.
  - Add saline to reach the final desired volume and mix well.

Protocol 2: SBE- $\beta$ -CD Formulation[1]

- Composition: 10% DMSO, 90% (20% SBE- $\beta$ -CD in Saline)
- Solubility:  $\geq 2.5$  mg/mL
- Procedure:
  - Prepare a 20% (w/v) solution of SBE- $\beta$ -CD in saline.
  - Prepare a stock solution of **AZD0780** in DMSO.
  - Add the DMSO stock solution to the SBE- $\beta$ -CD solution and mix until clear.

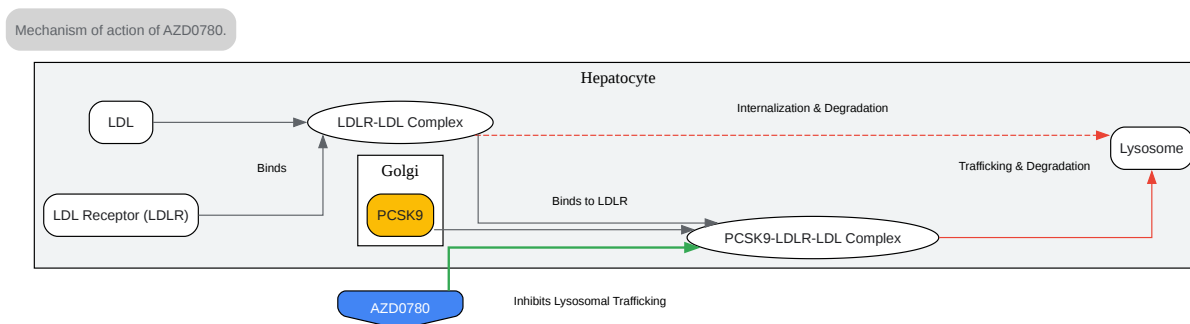
## Protocol 3: Corn Oil Formulation[1]

- Composition: 10% DMSO, 90% Corn Oil
- Solubility:  $\geq 2.5$  mg/mL
- Procedure:

- Prepare a stock solution of **AZD0780** in DMSO.
- Add the DMSO stock solution to the corn oil and mix thoroughly.

## Visualizations

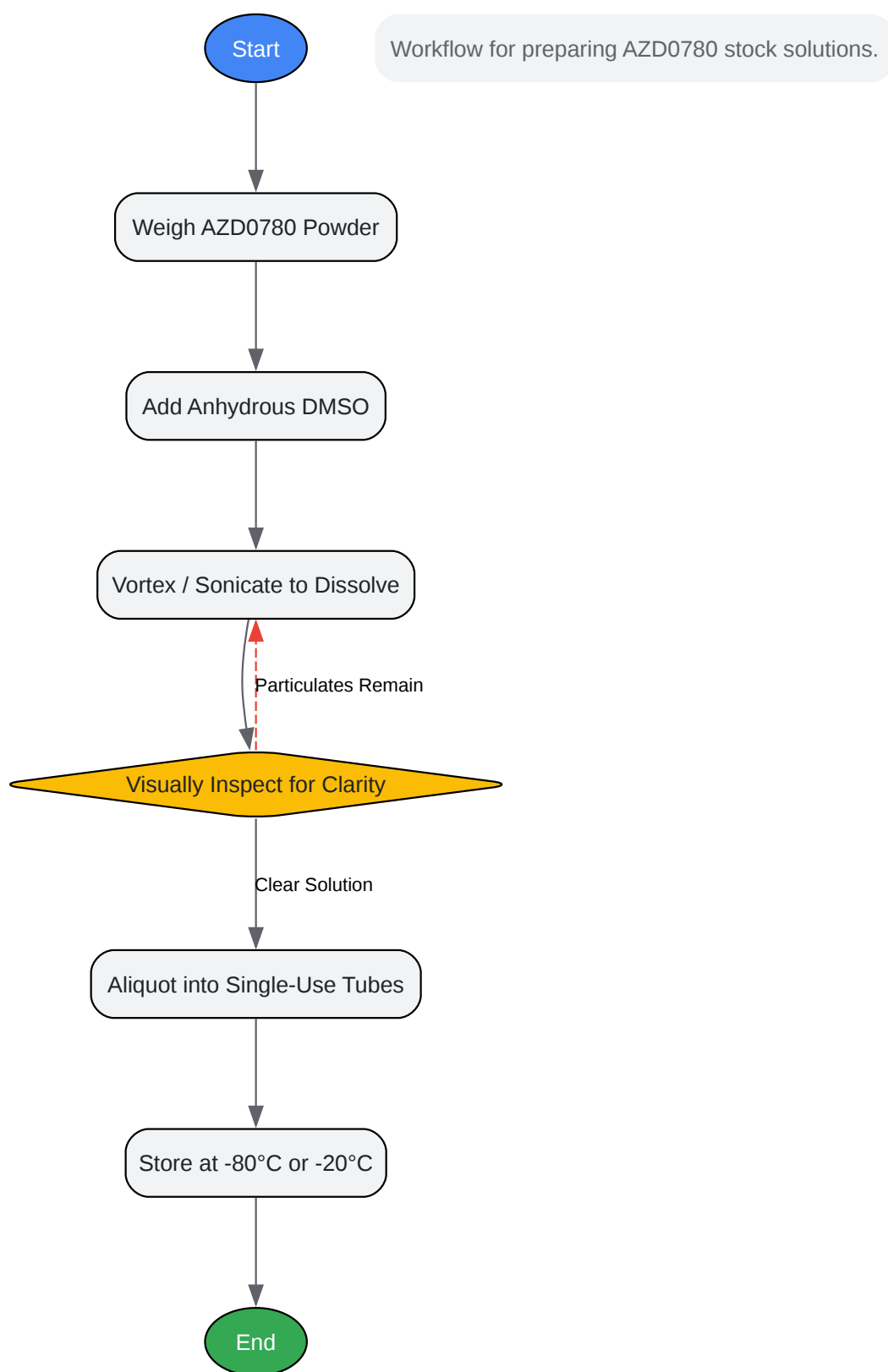
### 6.1. Signaling Pathway of **AZD0780**



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Caption: Mechanism of action of **AZD0780**.

### 6.2. Experimental Workflow for In Vitro Solution Preparation



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Caption: Workflow for preparing **AZD0780** stock solutions.

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